molecular formula C18H28N2O B5851943 1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine

1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine

Cat. No. B5851943
M. Wt: 288.4 g/mol
InChI Key: FAOKJMLDKCGWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine, also known as MeOPP, is a novel psychoactive substance that belongs to the piperazine class of drugs. It has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist. It enhances the release of serotonin in the brain, which leads to an increase in mood and a reduction in anxiety and depression.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It also exhibits anti-inflammatory and analgesic properties. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine is its unique chemical structure, which makes it a potential candidate for drug development. However, its limited availability and lack of research on its long-term effects are limitations for lab experiments.

Future Directions

Future research on 1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine should focus on its potential therapeutic applications in the treatment of neurological disorders and pain management. There is also a need for more studies on its long-term effects and potential toxicity. Additionally, research on the synthesis of 1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine and its analogs could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine is a novel psychoactive substance that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-methylcyclohexanone in the presence of a reducing agent. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been researched for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-15-7-9-16(10-8-15)19-11-13-20(14-12-19)17-5-3-4-6-18(17)21-2/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOKJMLDKCGWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Methoxyphenyl)-4-(4-methylcyclohexyl)piperazine

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